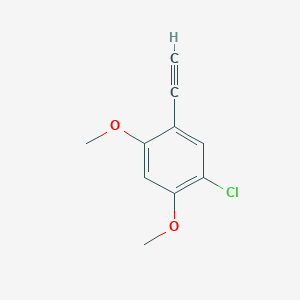
1-((2-Methylthiazol-5-yl)methyl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-Methylthiazol-5-yl)methyl)cyclopropane-1-carboxylic acid is a compound that features a thiazole ring, a cyclopropane ring, and a carboxylic acid group The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Methylthiazol-5-yl)methyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives.
Cyclopropane Ring Formation: The cyclopropane ring can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-((2-Methylthiazol-5-yl)methyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced derivatives of the thiazole ring.
Substitution: Substituted thiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-((2-Methylthiazol-5-yl)methyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-((2-Methylthiazol-5-yl)methyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may activate or inhibit biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycin: An antineoplastic drug containing a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole moiety.
Uniqueness: 1-((2-Methylthiazol-5-yl)methyl)cyclopropane-1-carboxylic acid is unique due to the presence of both a cyclopropane ring and a thiazole ring in its structure. This combination of rings imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H11NO2S |
|---|---|
Peso molecular |
197.26 g/mol |
Nombre IUPAC |
1-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H11NO2S/c1-6-10-5-7(13-6)4-9(2-3-9)8(11)12/h5H,2-4H2,1H3,(H,11,12) |
Clave InChI |
ABKZOAYFIAOLIH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(S1)CC2(CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[(3-Chlorophenyl)methoxy]-2-fluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13622874.png)
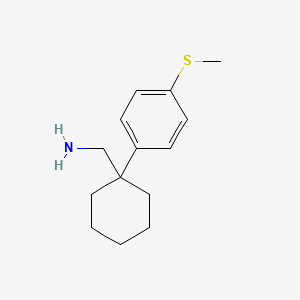
![2-[(6S)-5-Azaspiro[2.4]heptan-6-YL]acetic acid](/img/structure/B13622880.png)

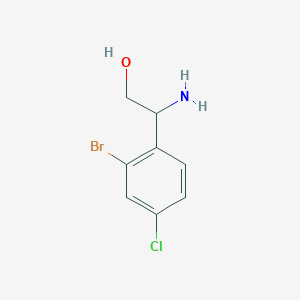
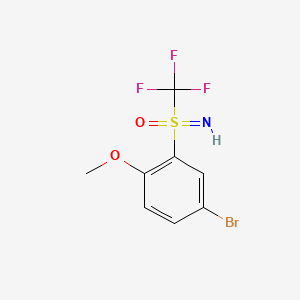
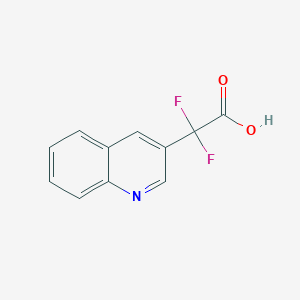
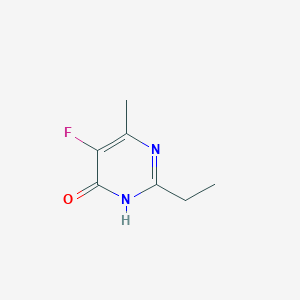

![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1-methyl-1h-pyrazol-5-amine](/img/structure/B13622939.png)
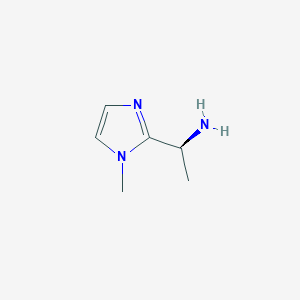
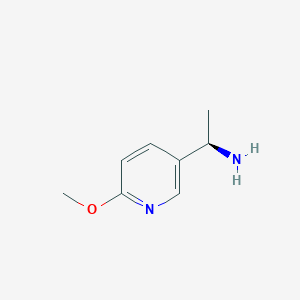
![2-Tert-butyl 8-ethyl 8-fluoro-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B13622955.png)
